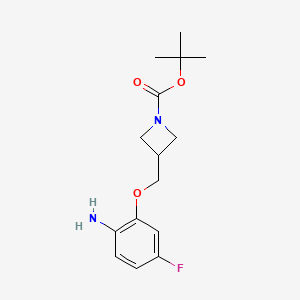

3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13694609

Molecular Formula: C15H21FN2O3

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21FN2O3 |

|---|---|

| Molecular Weight | 296.34 g/mol |

| IUPAC Name | tert-butyl 3-[(2-amino-5-fluorophenoxy)methyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-6-11(16)4-5-12(13)17/h4-6,10H,7-9,17H2,1-3H3 |

| Standard InChI Key | DLTRRIFNRVCNFN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)F)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)F)N |

Introduction

3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives. It features a unique combination of functional groups, including an amino group, a fluorine atom, and a phenoxymethyl moiety attached to the azetidine ring. The tert-butyl ester group serves to stabilize and protect the carboxylic acid component during chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Synthesis and Chemical Reactions

The synthesis of 3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the azetidine ring and the attachment of the phenoxymethyl group. These reactions require careful control of conditions to achieve high yields and purity.

Similar compounds, such as 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester, undergo reactions typical for azetidine derivatives, including substitution and deprotection reactions.

Applications in Research and Development

Azetidine derivatives are of interest in medicinal chemistry due to their potential biological activities. They can participate in various chemical reactions, making them useful intermediates in the synthesis of pharmaceutical compounds.

| Application | Description |

|---|---|

| Medicinal Chemistry | Potential biological activities, useful in synthesizing pharmaceutical compounds |

| Organic Synthesis | Intermediate in complex organic syntheses |

Research Findings and Future Directions

Research into azetidine derivatives, including 3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester, is ongoing to explore their therapeutic potential. The interaction of these compounds with biological targets at the molecular level is a key area of investigation.

Given the lack of specific literature on this compound, further research is needed to fully elucidate its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume